2-(Methylthio)pyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of 2-(Methylthio)pyrimidin-4-amine derivatives can be achieved through various chemical routes. For example, a one-pot four-component synthesis involving sequential Gewald/cyclocondensation reactions has been reported, leading to thieno[2,3-d]pyrimidin-4-amines with excellent yields (Adib et al., 2015). Another approach for synthesizing related compounds involves reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate, indicating the versatility in synthetic methods for accessing this class of compounds (Тумкявичюс et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-(Methylthio)pyrimidin-4-amine derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies on related compounds, such as N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, have provided insights into their crystal structure and spectroscopic properties, facilitating the design of potential drug molecules against specific targets (Moreno-Fuquen et al., 2021).
Chemical Reactions and Properties
2-(Methylthio)pyrimidin-4-amine and its derivatives participate in various chemical reactions, leading to the formation of complex heterocyclic compounds. These reactions are essential for the development of pharmacologically active molecules. For instance, the synthesis and evaluation of 3,5-bis((5-bromo-6-methyl-2-t-aminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines have demonstrated potential biological activities, indicating the chemical versatility of the pyrimidine core (Asghari et al., 2015).
Scientific Research Applications
Synthesis of Pyrido[4,3-d]pyrimidin-5(6H)-ones
Tian et al. (2019) described an efficient synthesis of 2,4-substituted pyrido[4,3-d]pyrimidin-5(6H)-ones, involving the acid-promoted cyclization of cyano enamine. This process includes 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one as a key intermediate (Tian et al., 2019).
Synthesis of Methyl Esters of Amino-Pyrrolo[2,3-d]pyrimidine Carboxylic Acids
Tumkevicius et al. (2000) developed a method for synthesizing methyl esters of amino-pyrrolo[2,3-d]pyrimidine carboxylic acids, starting with reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines. These derivatives possess fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2000).
Antitumor Activity of Pyrimidine Derivatives
Grigoryan et al. (2008) synthesized 4-amino-and 4-methoxy-6-chloropyrimidines with antitumor properties from 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).
Antimicrobial Applications in Surface Coatings and Inks
El‐Wahab et al. (2015) prepared heterocyclic compounds, including 2-(Methylthio)pyrimidin-4-amine derivatives, for antimicrobial applications in polyurethane varnishes and printing ink pastes. These compounds exhibited very good antimicrobial effects (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Synthesis and Pharmacological Properties
Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with a methylthio substituent, displaying properties like antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects (Mattioda et al., 1975).
Synthesis and Evaluation as Antioxidant Agents
Vartale et al. (2016) investigated 2-(Methylthio)pyrimidin-4-amine derivatives as potent antioxidant agents. They synthesized 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine derivatives with significant antioxidant properties (Vartale, Halikar, Pawar, & Tawde, 2016).
Safety And Hazards
properties
IUPAC Name |
2-methylsulfanylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGXLEAHOVIYKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293369 | |
Record name | 2-(Methylthio)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)pyrimidin-4-amine | |
CAS RN |
2183-66-6 | |
Record name | 2183-66-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methylthio)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulfanyl)pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Methylthio)-4-pyrimidinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKW9JYW7KR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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